molecular formula C12H9BrS B14528567 2-Bromo-4,5-dihydronaphtho[1,2-b]thiophene CAS No. 62615-56-9

2-Bromo-4,5-dihydronaphtho[1,2-b]thiophene

Cat. No.: B14528567
CAS No.: 62615-56-9
M. Wt: 265.17 g/mol
InChI Key: KGKNXFIRFCJMOM-UHFFFAOYSA-N
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Description

2-Bromo-4,5-dihydronaphtho[1,2-b]thiophene is a heterocyclic compound that contains a bromine atom and a thiophene ring fused to a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4,5-dihydronaphtho[1,2-b]thiophene can be achieved through several methods. One common approach involves the bromination of 4,5-dihydronaphtho[1,2-b]thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or carbon tetrachloride . The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,5-dihydronaphtho[1,2-b]thiophene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-4,5-dihydronaphtho[1,2-b]thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4,5-dihydronaphtho[1,2-b]thiophene involves its interaction with various molecular targets and pathways. The bromine atom and thiophene ring play crucial roles in its reactivity and binding affinity to biological targets. The compound may exert its effects through:

Comparison with Similar Compounds

Similar Compounds

    2-Bromothiophene: A simpler analog with a single thiophene ring and a bromine atom.

    4,5-Dihydronaphtho[1,2-b]thiophene: The parent compound without the bromine substitution.

    2-Amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carbonitrile: A derivative with an amino and carbonitrile group.

Uniqueness

2-Bromo-4,5-dihydronaphtho[1,2-b]thiophene is unique due to its fused ring structure and the presence of a bromine atom, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .

Properties

CAS No.

62615-56-9

Molecular Formula

C12H9BrS

Molecular Weight

265.17 g/mol

IUPAC Name

2-bromo-4,5-dihydrobenzo[g][1]benzothiole

InChI

InChI=1S/C12H9BrS/c13-11-7-9-6-5-8-3-1-2-4-10(8)12(9)14-11/h1-4,7H,5-6H2

InChI Key

KGKNXFIRFCJMOM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)SC(=C2)Br

Origin of Product

United States

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